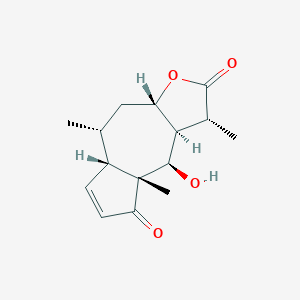
Desacetyl-1-isotenulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetyl-1-isotenulin is a natural compound that has been found to have potential therapeutic applications in various areas of scientific research. It is a sesquiterpene lactone that is derived from plants such as Inula britannica and Inula japonica. This compound has been shown to possess several biological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of desacetyl-1-isotenulin is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Desacetyl-1-isotenulin has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-microbial effects against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Desacetyl-1-isotenulin has several advantages for lab experiments. It is a natural compound that is readily available from plant sources, which makes it easy to obtain. It also possesses several biological properties, which makes it a versatile compound that can be used in a variety of experiments. However, there are also limitations to its use. For example, it may be difficult to obtain pure samples of the compound, which could affect the reproducibility of experiments. In addition, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on desacetyl-1-isotenulin. One area of research could focus on its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another area of research could focus on its anti-tumor effects and its potential as a cancer treatment. In addition, further research could be done to elucidate its mechanism of action and to identify its molecular targets. Finally, research could be done to develop new synthetic analogues of desacetyl-1-isotenulin with improved biological properties.
Conclusion
Desacetyl-1-isotenulin is a natural compound that has several potential therapeutic applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
Desacetyl-1-isotenulin can be synthesized from the plant Inula britannica. The dried roots of the plant are extracted with methanol, and the extract is then partitioned with ethyl acetate. The ethyl acetate fraction is then subjected to column chromatography, and the resulting compound is purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Desacetyl-1-isotenulin has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have anti-tumor effects, making it a potential treatment for cancer. In addition, desacetyl-1-isotenulin has been shown to have anti-microbial effects, which could make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
10257-13-3 |
|---|---|
Nom du produit |
Desacetyl-1-isotenulin |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1R,3aS,5R,5aS,8aR,9R,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8-,9-,10+,12-,13-,15+/m1/s1 |
Clé InChI |
ICKWITMQEROMDG-QNYKULNCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@@H]1C=CC3=O)C)O |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
SMILES canonique |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
Synonymes |
desacetyl-1-epiisotenulin desacetyl-1-isotenulin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



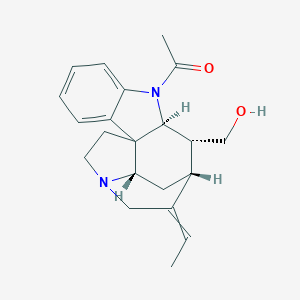
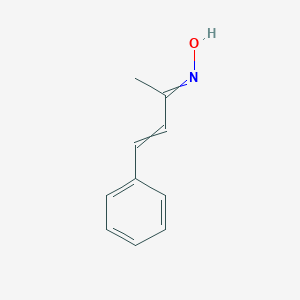
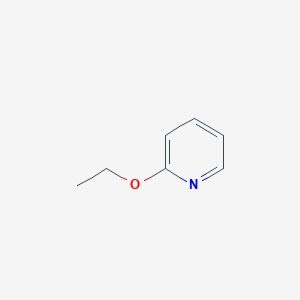
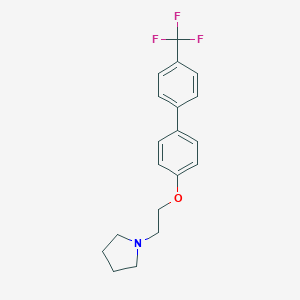
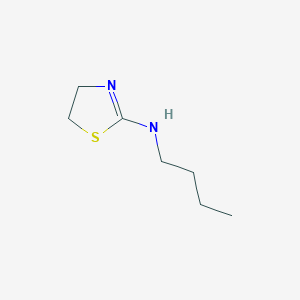
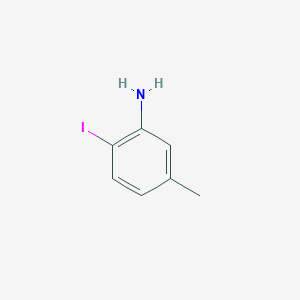
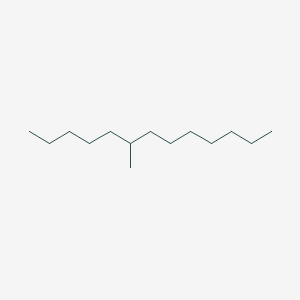
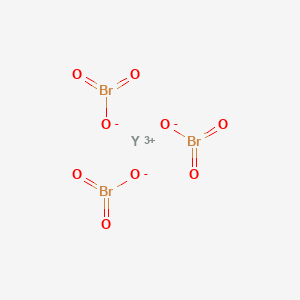
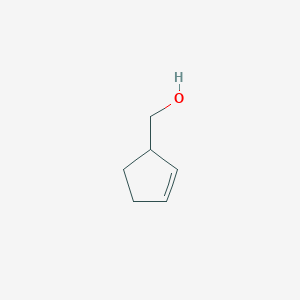
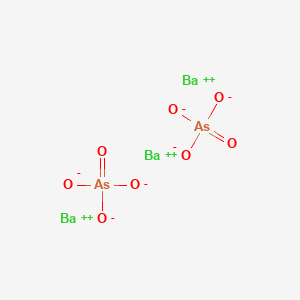
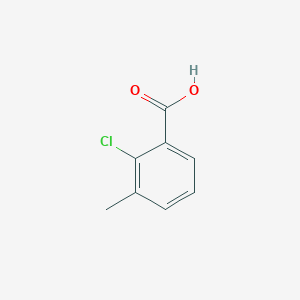
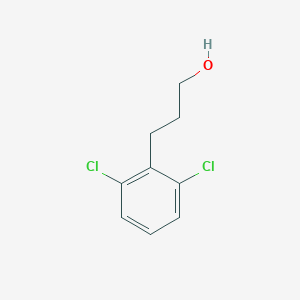
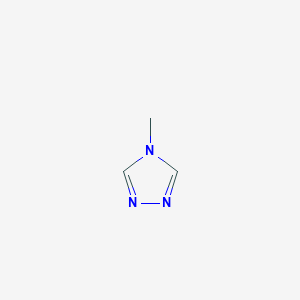
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)